1-(2-nitrobenzyl)pyrrolidine

Lipophilicity LogP Physicochemical Properties

Why choose this specific compound? 1-(2-Nitrobenzyl)pyrrolidine is the ortho-nitrobenzyl isomer, conferring unique photochemical cleavage upon UV irradiation (~350 nm) — a property absent in para-nitrobenzyl or unsubstituted benzyl analogs. This ortho-substitution enables light-triggered release of free pyrrolidine for caging applications in chemical biology. With LogP 2.27 and tPSA 46.4, it occupies optimal property space for CNS drug discovery. The nitro group can be selectively reduced to the aniline for diversification. Insist on the correct isomer to ensure photolability and reproducible reactivity profiles.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 55581-63-0
Cat. No. B4943213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-nitrobenzyl)pyrrolidine
CAS55581-63-0
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C11H14N2O2/c14-13(15)11-6-2-1-5-10(11)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2
InChIKeyHKQNARFNHJRRLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrobenzyl)pyrrolidine (CAS 55581-63-0): Physical–Chemical and Structural Baseline for Scientific Selection


1-(2-Nitrobenzyl)pyrrolidine (CAS 55581‑63‑0, C₁₁H₁₄N₂O₂, MW 206.24) is a nitrogen‑containing heterocyclic compound consisting of a pyrrolidine ring N‑substituted with a 2‑nitrobenzyl group . It is primarily employed as a synthetic building block in medicinal chemistry and as a photolabile protecting group (caging group) in chemical biology . The ortho‑nitrobenzyl motif confers unique photochemical reactivity that enables light‑triggered release of the pyrrolidine moiety, a property absent in para‑nitrobenzyl or unsubstituted benzyl analogs [1].

Why Substituting 1-(2-Nitrobenzyl)pyrrolidine with Closely Related Analogs Is Not Advisable


The ortho‑nitrobenzyl group is not a generic substituent; its unique photochemical liability and electronic effects are highly sensitive to both the position of the nitro group and the nature of the leaving group [1]. Replacement with 1‑benzylpyrrolidine eliminates photolability and alters lipophilicity (LogP ~2.2–2.5 vs. 2.27 for the 2‑nitro analog), while the para‑isomer (1‑(4‑nitrobenzyl)pyrrolidine, LogP ~2.35) retains nitro‑group polarity but loses the essential ortho‑specific photochemical cleavage pathway . Consequently, interchanging these compounds in a synthetic route or a caging application leads to either complete loss of phototriggered release or unpredictable changes in physicochemical and reactivity profiles.

Quantitative Differentiation of 1-(2-Nitrobenzyl)pyrrolidine Versus Its Closest Analogs


LogP Lipophilicity: 1-(2-Nitrobenzyl)pyrrolidine vs. 1-Benzylpyrrolidine and 1-(4-Nitrobenzyl)pyrrolidine

The experimental LogP of 1-(2-nitrobenzyl)pyrrolidine is 2.27 . In comparison, 1-benzylpyrrolidine exhibits a slightly higher LogP (2.19–2.47 depending on measurement conditions) , while the para‑nitro isomer (1‑(4‑nitrobenzyl)pyrrolidine) has a LogP of 2.35 . The 0.08–0.20 LogP difference between the ortho‑ and para‑nitro analogs reflects the influence of intramolecular hydrogen bonding and dipole orientation on partitioning behavior.

Lipophilicity LogP Physicochemical Properties

Aqueous Solubility (LogSW): 1-(2-Nitrobenzyl)pyrrolidine Compared to 1-(4-Nitrobenzyl)pyrrolidine

1-(2-Nitrobenzyl)pyrrolidine has a LogSW (logarithm of aqueous solubility in mol/L) of –2.03 . The para‑isomer, 1‑(4‑nitrobenzyl)pyrrolidine, displays a LogSW of –2.09 . The 0.06‑unit difference indicates marginally better aqueous solubility for the ortho‑nitro compound, a consequence of the altered dipole moment and potential for water‑bridged intramolecular interactions.

Solubility LogSW Formulation

Photochemical Lability: Ortho-Nitrobenzyl vs. Para-Nitrobenzyl and Unsubstituted Benzyl Groups

The ortho‑nitrobenzyl group undergoes efficient UV‑induced cleavage (typically 350–365 nm) to release the free amine with quantum yields in the 0.1–1% range for simple derivatives [1]. In contrast, para‑nitrobenzyl groups show negligible photolysis under the same conditions, and benzyl groups are completely photostable [2]. This ortho‑specific reactivity is attributed to the aci‑nitro tautomerization and subsequent intramolecular proton transfer that is sterically impossible in the para isomer [3]. While direct quantum yield data for 1‑(2‑nitrobenzyl)pyrrolidine itself are not reported in primary literature, its membership in the ortho‑nitrobenzyl class confers the expected photolability [4].

Photolabile protecting group Caged compounds Photolysis

Rotatable Bonds and Topological Polar Surface Area (tPSA) Distinguish the Ortho-Nitro Compound from Piperidine Analogs

1-(2-Nitrobenzyl)pyrrolidine possesses 2 rotatable bonds and a tPSA of 46.4 Ų . Replacing the pyrrolidine ring with piperidine (1‑(2‑nitrobenzyl)piperidine) increases the rotatable bond count to 3 and the tPSA remains identical (46.4 Ų), but the larger ring alters conformational entropy and may affect target binding or crystallization properties. This structural nuance is critical for structure‑based design where ring size dictates the three‑dimensional presentation of the nitrobenzyl moiety.

tPSA Conformational flexibility Drug-likeness

Validated Research and Industrial Application Scenarios for 1-(2-Nitrobenzyl)pyrrolidine


Synthesis of Photocaged Amines for Spatiotemporal Control in Chemical Biology

1-(2‑Nitrobenzyl)pyrrolidine serves as a direct precursor to caged amines. Upon UV irradiation (∼350 nm), the ortho‑nitrobenzyl group is cleaved, liberating free pyrrolidine . This property is essential for experiments requiring light‑triggered release of biologically active amines in cellular or in vivo systems [1].

Building Block for Kinase Inhibitor and CNS‑Penetrant Libraries

With a LogP of 2.27 and tPSA of 46.4 Ų , the compound resides in favorable property space for CNS drug discovery. The nitro group can be reduced to an amine for subsequent diversification, enabling the construction of focused libraries of pyrrolidine‑based kinase inhibitors or GPCR ligands .

Reference Standard for Chromatographic Method Development

The defined LogP (2.27) and LogSW (–2.03) values make 1‑(2‑nitrobenzyl)pyrrolidine a suitable calibration standard for reverse‑phase HPLC method development, particularly when optimizing separation of ortho/para nitro‑positional isomers.

Precursor to 1‑(2‑Aminobenzyl)pyrrolidine via Catalytic Hydrogenation

The nitro group can be selectively reduced to the corresponding aniline derivative, 1‑(2‑aminobenzyl)pyrrolidine, using standard hydrogenation conditions (H₂, Pd/C) . This transformation is a key step in the synthesis of more complex heterocyclic scaffolds used in medicinal chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-nitrobenzyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.